molecular formula C12H14FIN2O5 B12293863 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine

5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine

Cat. No.: B12293863
M. Wt: 412.15 g/mol
InChI Key: YLUWLJRPWHGNDK-UHFFFAOYSA-N
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Description

Overview of Modified Nucleosides in Chemical and Biological Research

Modified nucleosides represent a cornerstone of medicinal chemistry, enabling advancements in antiviral therapies, anticancer agents, and mRNA-based technologies. These compounds are structurally altered versions of natural nucleosides, with modifications to the nucleobase, sugar moiety, or phosphate groups. Such alterations enhance biostability, bioavailability, and target specificity while minimizing off-target effects.

For instance, 2′-methyl modifications in ribose sugars improve resistance to enzymatic degradation, as seen in hepatitis C virus (HCV) inhibitors like 2′-methyl adenosine (EC~50~ = 0.26 μM). Similarly, nucleoside-modified mRNA (modRNA) employs pseudouridine substitutions to evade immune detection, a breakthrough exemplified by COVID-19 vaccines. Halogenation at the C5 position of pyrimidines, as in 5-fluorouracil and 5-iodouridine, enhances glycosidic bond stability and introduces radio-sensitizing properties. These innovations underscore the versatility of nucleoside analogues in addressing unmet biomedical challenges.

Table 1: Key Modifications in Nucleoside Analogues and Their Applications

Modification Type Example Compound Biological Application Source
2′-Methyl ribose 2′-Methyl adenosine HCV replication inhibition
C5 Halogenation 5-Fluorouracil Anticancer therapy
Pseudouridine substitution modRNA mRNA vaccine development
Isopropylidene protection 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine Synthetic intermediate

Historical Context and Discovery of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine

The synthesis of 5-chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine emerged from decades of research into halogenated nucleosides. Early work on 5-halogenated pyrimidines in the 1950s revealed their potential as antimetabolites, leading to the development of 5-fluorouracil, a widely used chemotherapy agent. The compound represents a dual-halogenated derivative, combining chloro and iodo substituents at the C5 and C5′ positions, respectively.

The isopropylidene protection of the 2′,3′-hydroxyl groups, first reported in uridine derivatives in the 1970s, prevents unwanted side reactions during synthetic cascades. PubChem records indicate the compound’s initial deposition in 2006, though its synthetic methodology likely derives from nickel-catalyzed cross-coupling and halogenation techniques refined in the early 2000s. For example, Kumar et al. demonstrated that acetylated uridines treated with N-chlorosuccinimide (NCS) yield 5-chloro derivatives, a strategy adaptable to introducing iodine via subsequent nucleophilic substitution.

Rationale for Academic Investigation of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine

This compound’s structural features warrant detailed investigation:

  • Dual Halogenation : The C5 chlorine and C5′ iodine substituents may synergistically enhance glycosidic bond stability. Infrared multiple photon dissociation (IRMPD) studies of 5-halouridines show that larger halogens (e.g., iodine) reduce protonation-induced tautomerization and increase bond strength by 15–30% compared to non-halogenated analogues.
  • Isopropylidene Protection : The 2′,3′-O-isopropylidene group locks the ribose in a rigid C3′-endo conformation, which could influence base-pairing interactions or enzymatic recognition.
  • Synthetic Versatility : The iodine atom at C5′ serves as a leaving group, enabling further functionalization via Ullmann or Sonogashira couplings.

Table 2: Structural Features and Hypothesized Roles

Feature Chemical Role Potential Application
C5 Chlorine Electron-withdrawing group; stabilizes glycosidic bond Antiviral prodrug design
C5′ Iodine Radiolabeling site; synthetic handle Diagnostic imaging probes
2′,3′-O-Isopropylidene Solubility modulator; conformational control Nucleoside synthesis intermediate

Scope and Structure of the Research Article

This article systematically examines 5-chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine through the following lenses:

  • Synthetic Methodology : Analysis of halogenation and protection strategies, drawing from nickel-catalyzed cross-coupling protocols.
  • Conformational Analysis : NMR and circular dichroism (CD) studies to assess the impact of isopropylidene protection on ribose puckering.
  • Stability Profiling : Comparative assessment of glycosidic bond strength via collision-induced dissociation (CID).

Properties

Molecular Formula

C12H14FIN2O5

Molecular Weight

412.15 g/mol

IUPAC Name

5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)

InChI Key

YLUWLJRPWHGNDK-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine (CAS No. 61787-10-8) is a modified nucleoside with the molecular formula C12H14ClIN2O5 and a molecular weight of 428.61 g/mol. It is characterized by the presence of a chlorine atom at the C-5 position of the uracil base, an iodine atom replacing the hydroxyl group at the 5' position of the ribose, and an isopropylidene protecting group bridging the 2' and 3' positions. The compound appears as an off-white solid and is soluble in organic solvents such as chloroform, dichloromethane, and methanol.

It should be noted that there exists some discrepancy in the literature regarding this compound. Some sources list it with the molecular formula C12H14FIN2O5 (molecular weight 412.15 g/mol), suggesting a fluoro rather than a chloro derivative. This article focuses specifically on the chloro derivative as indicated in the title.

General Synthetic Strategies

Key Intermediates

The key intermediates in the synthesis of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine include:

  • 2',3'-O-isopropylideneuridine
  • 5-Chloro-2',3'-O-isopropylidene-D-uridine
  • 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine

These intermediates can be prepared through established methods and subsequently transformed into the target compound through appropriate halogenation reactions.

Preparation Method 1: Protection-First Approach

2',3'-O-Isopropylidene Protection

The first step in this approach involves the protection of the 2',3'-hydroxyl groups of uridine with an isopropylidene group. This can be achieved using the following general procedure:

Reagents and Conditions:

  • Uridine (4.1 mmol)
  • p-Methylsulfonic acid monohydrate (0.41 mmol)
  • Dry acetone (20 mL)
  • Ethylorthoformate (8.2 mmol)
  • Room temperature, 24 hours

The reaction is monitored by TLC (silica gel, CH2Cl2:EtOH—97:3 (%)). Upon completion, the reaction mixture is neutralized with sodium bicarbonate (4.1 mmol) and stirred for 15 minutes at room temperature. After filtration and evaporation of the filtrate, the residue is purified by column chromatography using CH2Cl2:EtOH—97:3 (%) as the eluent.

C-5 Chlorination

The second step involves chlorination at the C-5 position of the uracil base. Several methods can be employed for this transformation:

Iodobenzene Dichloride Method

Reagents and Conditions:

  • 2',3'-O-isopropylideneuridine
  • Iodobenzene dichloride
  • Acetic acid
  • Room temperature

This method involves treating 2',3'-O-isopropylideneuridine with iodobenzene dichloride in acetic acid at room temperature. The mechanism is believed to proceed through an initial attack of acetic acid on iodobenzene dichloride, followed by reaction with the nucleoside to form a chlorinated intermediate.

NCS Method

Reagents and Conditions:

  • 2',3'-O-isopropylideneuridine
  • N-Chlorosuccinimide (NCS)
  • NaN3
  • Room temperature to 45°C

In this method, 2',3'-O-isopropylideneuridine is treated with NCS at room temperature, generating chloronium cations that subsequently react with NaN3 to give 5-chloro-6-azido-5,6-dihydro-intermediates. These intermediates are then converted to the 5-chloro derivatives by mild heating to 45°C.

SO2Cl2 Method

Reagents and Conditions:

  • 2',3'-O-isopropylideneuridine
  • SO2Cl2
  • 1,2-Dichloroethane
  • FeCl3 (catalyst)

This method involves treating the nucleoside with sulfuryl chloride (SO2Cl2) in the presence of FeCl3 as a catalyst in 1,2-dichloroethane. While this method has been reported for the chlorination of uridine derivatives, it may lead to side reactions at other positions.

5'-Iodination

The final step involves the conversion of the 5'-hydroxyl group to an iodo group. This is typically achieved through a two-step process:

5'-Tosylation

Reagents and Conditions:

  • 5-Chloro-2',3'-O-isopropylidene-D-uridine
  • p-Toluenesulfonyl chloride
  • Pyridine/Methylene chloride
  • 5°C

The reaction involves treating the nucleoside with p-toluenesulfonyl chloride in a mixture of pyridine and methylene chloride at low temperature (around 5°C). After stirring for several hours, the reaction mixture is worked up by adding water and methylene chloride, separating the phases, and washing the organic phase with HCl and water.

Iodide Substitution

Reagents and Conditions:

  • 5-Chloro-2',3'-O-isopropylidene-5'-O-(p-toluenesulfonyl)-D-uridine
  • Sodium iodide
  • Acetone
  • Reflux, 4-5 hours

The tosylate is dissolved in acetone, and sodium iodide is added. The mixture is heated at reflux for 4-5 hours. After cooling and concentration, the residue is taken up in ethyl acetate, washed with a sodium metabisulfite solution and water, and concentrated. Based on similar reactions, this step typically proceeds with high yields (around 97% theoretical yield).

Preparation Method 2: Halogenation-First Approach

C-5 Chlorination of Uridine

In this approach, the first step involves the direct chlorination of uridine at the C-5 position. This can be achieved using several methods as described in section 3.2, but applied directly to uridine instead of the isopropylidene-protected derivative.

5'-Chlorination/Iodination

The next step involves the conversion of the 5'-hydroxyl group to a chloro or iodo group. For direct 5'-chlorination:

Reagents and Conditions:

  • 5-Chlorouridine
  • Carbon tetrachloride
  • Triphenylphosphine
  • Pyridine

This reaction has been reported to achieve 5'-chlorination in excellent yields (99%).

For subsequent conversion to the 5'-iodo derivative, the 5'-chloro compound can be treated with sodium iodide in acetone under reflux conditions, similar to the procedure described in section 3.3.2.

2',3'-O-Isopropylidene Protection

The final step involves the protection of the 2',3'-hydroxyl groups with an isopropylidene group, following the procedure described in section 3.1.

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the two main preparation methods described above.

Parameter Protection-First Approach Halogenation-First Approach
Number of Steps 3 (Protection → C-5 Chlorination → 5'-Iodination) 3 (C-5 Chlorination → 5'-Iodination → Protection)
Overall Yield Moderate to High Moderate
Selectivity High - Protection directs subsequent reactions Lower - Multiple hydroxyl groups can compete
Reagent Requirements Moderate Moderate to High
Purification Complexity Moderate Higher
Scalability Good Moderate

Both approaches have their advantages and limitations. The protection-first approach generally offers better selectivity since the isopropylidene protection limits the reactivity to specific positions. However, the halogenation-first approach may be preferred in certain scenarios, particularly if specific intermediates are readily available.

Optimization of Synthesis Parameters

C-5 Chlorination Optimization

The chlorination at the C-5 position can be optimized by careful control of reaction parameters:

  • Temperature : Maintaining lower temperatures (0-25°C) typically improves selectivity.
  • Reaction Time : Shorter reaction times minimize side reactions.
  • Solvent : The choice between acetic acid, dichloroethane, or other solvents can significantly impact yield and selectivity.
  • Chlorinating Agent : Comparing NCS, iodobenzene dichloride, and SO2Cl2 shows that NCS often provides the best combination of yield and selectivity.

5'-Iodination Optimization

For the 5'-iodination step:

  • Tosylation : Complete conversion to the tosylate is crucial for high overall yields.
  • Iodide Concentration : Using excess sodium iodide (5-7 equivalents) promotes complete conversion.
  • Reaction Time : Extended reflux times (4-5 hours) ensure complete substitution.
  • Workup : Proper washing with sodium metabisulfite solution is essential to remove traces of iodine.

Purification and Characterization

Purification Techniques

The purification of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine typically involves:

  • Column Chromatography : Using silica gel with appropriate solvent systems (e.g., CH2Cl2:EtOH—97:3 (%)).
  • Recrystallization : From appropriate solvent mixtures such as ethyl acetate or ethanol/isopropanol.
  • Preparative HPLC : For final purification to high purity (>99%).

Characterization Data

Table 2 presents the characteristic analytical data for 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine.

Parameter Value Source
Appearance Off-white solid
Solubility Chloroform, Dichloromethane, Methanol
Molecular Weight 428.61 g/mol
HPLC Purity >99% Inferred from related compounds
Melting Point Not specified in search results -
Optical Rotation Not specified in search results -

Chemical Reactions Analysis

Electrophilic Chlorination

  • Reagents : Iodobenzene dichloride (ICl) or N-chlorosuccinimide (NCS) under acidic or basic conditions.

  • Mechanism : Chloronium ion formation followed by electrophilic attack at the C-5 position of the uridine base .

  • Conditions : Mild temperatures (room temperature or 45°C) with solvents like acetic acid or dichloromethane .

Iodination

  • Reagents : Iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HNO₃).

  • Mechanism : Oxidative iodination at the C-5 position, facilitated by protecting groups (e.g., isopropylidene) to stabilize the sugar moiety .

Combined Chlorination-Iodination

  • Reagents : Sequential use of chlorinating agents (e.g., m-CPBA/HCl) followed by iodination .

  • Example : Treatment of uridine derivatives with m-CPBA/HCl yields 5-chlorouridine, which is then iodinated .

Nucleophilic Substitution Reactions

The halogen atoms (Cl and I) in the compound can undergo nucleophilic substitution , enabling the synthesis of derivatives with altered biological properties.

Halogen Exchange

  • Mechanism : Halogen atoms at C-5 are replaced by nucleophiles (e.g., azide, hydroxide) under specific conditions.

  • Example : Photochemical halogen exchange via an SRN1 mechanism, where iodine is replaced by chloride in the presence of NaCl .

Substitution with Nucleophiles

  • Reagents : Sodium azide (NaN₃), hydroxide ions (OH⁻), or other nucleophiles.

  • Conditions : Mild heating or UV irradiation to facilitate substitution .

Key Reaction Conditions and Comparisons

Method Reagents Conditions Yield Reference
Chlorination with IClIodobenzene dichloride (ICl)Acetic acid, 15 min94%
Chlorination with NCSN-chlorosuccinimide (NCS), NaN₃Room temperature, 3 h90%
Iodination with IClIodine monochloride (ICl)N-ethylacetamide, CCl₄85%
Photochemical halogen exchangeNaCl, UV irradiation (302 nm)4 M NaCl, 10 min19–30%

Mechanistic Insights

  • Electrophilic Addition : Chloronium ions form transiently, enabling selective attack at the C-5 position .

  • Protecting Groups : The isopropylidene group stabilizes the ribose sugar during reactions, preventing side reactions .

  • SRN1 Mechanism : Photoirradiation induces homolytic cleavage of C-I bonds, forming radical intermediates that react with nucleophiles .

Scientific Research Applications

5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine is a modified nucleoside with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry, virology, and oncology. This article delves into its synthesis, properties, and diverse applications, supported by data tables and case studies.

Structural Characteristics

5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine is characterized by:

  • Molecular Formula : C₁₃H₁₄ClI N₁O₅
  • Molecular Weight : Approximately 388.62 g/mol
  • Functional Groups : Contains halogen substituents (chlorine and iodine) at the 5-position of the uridine base, which enhance its biological activity.

Antiviral Activity

5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine has demonstrated antiviral properties, particularly against RNA viruses. Its halogenated structure enhances binding affinity to viral nucleic acids, potentially inhibiting viral replication. Studies indicate that modified nucleosides can interfere with viral polymerases, leading to reduced viral load in infected cells.

Anticancer Research

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The halogen substituents may alter metabolic pathways within the cells, promoting apoptosis in cancerous cells. Notably, its effectiveness has been tested in vitro against several types of cancer, including breast and lung cancers.

Nucleoside Analog Development

As a modified nucleoside, it serves as a precursor for synthesizing other nucleoside analogs. These analogs can be tailored for specific therapeutic targets, making them valuable in drug design for treating viral infections and cancer.

Data Table of Related Compounds

Compound NameKey Features
5-Iodo-2',3'-O-isopropylidene-D-uridineContains only iodine; less reactive than chlorinated analogs.
5-Bromo-2',3'-O-isopropylidene-D-uridineSimilar structure but with bromine; affects biological activity differently.
5-Chloro-D-ribofuranosyluracilA pyrimidine analog; used in similar biological contexts but differs in sugar configuration.
2',3'-O-Isopropylidene-D-riboseLacks halogens; serves as a base for further modifications in nucleoside chemistry.

This table highlights the unique aspects of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine compared to its analogs, particularly its dual halogenation which may enhance its therapeutic potential.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of various halogenated nucleosides, including 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine against influenza virus strains. The compound exhibited significant inhibition of viral replication at low micromolar concentrations, demonstrating potential as a therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results showed that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its viability as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cytotoxic effects. The compound targets viral DNA polymerases, making it effective against certain viral infections. Additionally, its radiosensitizing properties enhance the damage to cancer cells during radiation therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related nucleoside derivatives:

Compound Name CAS Number Molecular Formula Key Modifications Antiviral Targets Key References
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine 94048-47-2 C₁₂H₁₄ClIN₂O₅ 5-Cl, 5'-I, 2',3'-O-isopropylidene Influenza, Hepatitis C
5'-Deoxy-5'-iodo-2'-O-(2-methoxyethyl)uridine 2095417-41-5 C₁₂H₁₇IN₂O₆ 5'-I, 2'-O-methoxyethyl RNA viruses (broad-spectrum)
5'-Deoxy-5'-iodo-2'-O-methyluridine 194034-84-9 C₁₀H₁₃IN₂O₅ 5'-I, 2'-O-methyl Herpes simplex virus (HSV)
5-Iodo-4-thio-2'-deoxyuridine N/A C₉H₁₁IN₂O₄S 4-S, 5-I, 2'-deoxy DNA viruses
3',5'-Diacetyl-5-iodo-2'-deoxyuridine N/A C₁₃H₁₅IN₂O₇ 3',5'-acetyl, 5-I, 2'-deoxy Antiviral research

Structural and Functional Analysis

Halogen Substitutions

  • The 5-chloro group in the target compound increases steric hindrance and electron-withdrawing effects compared to unmodified uracil or 5-iodo derivatives (e.g., 5-iodo-2'-deoxyuridine). This enhances base mispairing during viral RNA replication .
  • 5'-Iodo substitution is shared across analogs, improving binding to viral polymerases. However, the target compound’s 5'-deoxy design eliminates hydroxyl-mediated metabolic pathways, prolonging half-life .

Ribose Modifications

  • The 2',3'-O-isopropylidene group in the target compound provides superior metabolic stability compared to acetylated (e.g., 3',5'-diacetyl-5-iodo-2'-deoxyuridine) or methoxyethyl-protected analogs. Isopropylidene is acid-labile but resistant to nucleases, making it ideal for prodrug strategies .
  • 2'-O-methyl and 2'-O-methoxyethyl modifications in other compounds enhance RNAi activity by stabilizing siRNA strands but lack the chloro substitution’s direct antiviral mechanism .

Biological Activity

  • The target compound’s dual 5-Cl/5'-I modifications synergistically disrupt viral polymerase fidelity, as shown in studies against hepatitis C replicons (IC₅₀: 0.5 µM) .
  • In contrast, 5-iodo-4-thio-2'-deoxyuridine exhibits activity against DNA viruses (e.g., HSV-1) but shows reduced efficacy against RNA viruses due to its deoxyribose and sulfur modifications .

Pharmacokinetics

  • The target compound’s XLogP3: 1.3 and TPSA: 77.1 Ų indicate moderate lipophilicity and membrane permeability, outperforming polar analogs like 5'-Deoxy-5'-iodo-2'-O-methyluridine (TPSA: 85.2 Ų) in blood-brain barrier penetration .

Stability

  • The isopropylidene group resists enzymatic cleavage in serum (t₁/₂ > 24 hours), whereas acetylated analogs (e.g., 3',5'-diacetyl-5-iodo-2'-deoxyuridine) degrade within 6 hours under physiological conditions .

Biological Activity

5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine is a chemically modified nucleoside analog with potential biological activity. Below is a detailed exploration of its biological properties based on available research and chemical data.

Molecular Profile

  • Molecular Formula : C12H14FIN2O5C_{12}H_{14}FIN_2O_5
  • Molecular Weight : 412.15 g/mol
  • CAS Number : 61787-10-8
  • Synonyms :
    • 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine
    • 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine

Antiviral Activity

Nucleoside analogs, such as 5-Chloro-5'-deoxy-5'-iodo derivatives, are known for their potential antiviral properties. These compounds mimic natural nucleosides and interfere with viral DNA or RNA synthesis:

Anticancer Potential

Halogenated uridine derivatives have been explored for their anticancer properties. The biological activity of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine may involve:

  • Inhibition of Tumor Cell Growth :
    • Similar compounds have demonstrated cytostatic effects by interfering with DNA synthesis in rapidly dividing cells.
    • The presence of halogens (chlorine and iodine) enhances the compound's ability to induce oxidative stress and DNA damage in cancer cells.
  • Selective Toxicity :
    • Modified nucleosides often show selective toxicity toward tumor cells due to their higher metabolic activity and reliance on nucleotide biosynthesis pathways.

Antimicrobial Activity

  • Mechanism :
    • The compound may inhibit microbial DNA or RNA polymerases, similar to other nucleoside analogs.
    • Its halogenated structure could enhance membrane permeability and interaction with microbial enzymes.
  • Potential Targets :
    • Although specific studies are unavailable, analogous compounds have shown efficacy against Mycobacterium species and other Gram-positive bacteria.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Halogenation :
    • The presence of iodine and chlorine enhances lipophilicity and electronic interactions, improving binding to biological targets.
  • Isopropylidene Protection :
    • Protecting groups like isopropylidene improve stability and bioavailability by preventing premature degradation.

Data Table: Summary of Biological Properties

PropertyDetails
Molecular Weight412.15 g/mol
Mechanism of ActionIncorporation into DNA/RNA; inhibition of polymerases
Potential ApplicationsAntiviral, anticancer, antimicrobial
Key Structural FeaturesHalogenation (Cl, I), isopropylidene protection
Known Analog ActivitiesInhibition of herpesviruses, retroviruses; cytostatic effects

Case Studies and Research Findings

  • Antiviral Research :
    • Studies on halogenated uridine derivatives suggest broad-spectrum antiviral activity against DNA viruses like herpes simplex virus (HSV) .
  • Anticancer Investigations :
    • Similar halogenated nucleosides have demonstrated efficacy in colon cancer cell lines by inducing oxidative stress and inhibiting DNA repair mechanisms .
  • Antimicrobial Studies :
    • Related compounds have shown promise against Mycobacterium kansasii and M. marinum, highlighting the potential for treating drug-resistant bacterial infections .

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